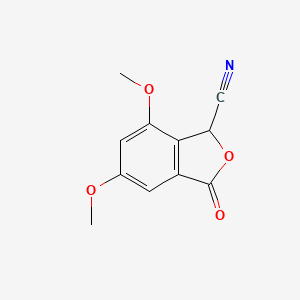![molecular formula C17H14O2 B14319318 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde CAS No. 108604-47-3](/img/structure/B14319318.png)
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a naphthyl group and an aldehyde functional group. The presence of both aromatic and heterocyclic structures in its molecular framework makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 1-ethoxynaphthalene is reacted with 2-furoyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another approach includes the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride to form the aldehyde group on the furan ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like column chromatography further enhances the production process.
化学反応の分析
Types of Reactions
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like bromine and nitric acid can be used under controlled conditions to achieve substitution on the furan ring.
Major Products
Oxidation: 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carboxylic acid.
Reduction: 5-[2-(Naphthalen-1-yl)ethyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
科学的研究の応用
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding properties.
類似化合物との比較
Similar Compounds
2-Furancarbaldehyde: A simpler furan derivative with an aldehyde group.
5-(Naphthalen-1-yl)furan-2-carboxylic acid: An oxidized form of the target compound.
5-[2-(Naphthalen-1-yl)ethyl]furan-2-methanol: A reduced form of the target compound.
Uniqueness
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde is unique due to the combination of its naphthyl and furan moieties, which impart distinct chemical and biological properties.
特性
CAS番号 |
108604-47-3 |
|---|---|
分子式 |
C17H14O2 |
分子量 |
250.29 g/mol |
IUPAC名 |
5-(2-naphthalen-1-ylethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C17H14O2/c18-12-16-11-10-15(19-16)9-8-14-6-3-5-13-4-1-2-7-17(13)14/h1-7,10-12H,8-9H2 |
InChIキー |
JDKPRYZEKIDQHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC3=CC=C(O3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


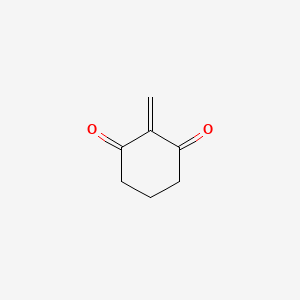
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
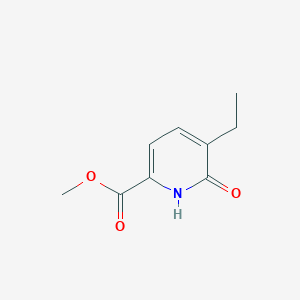
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
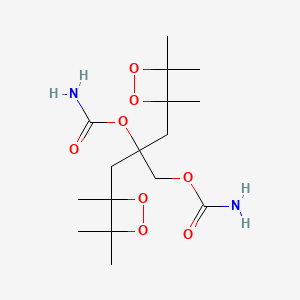
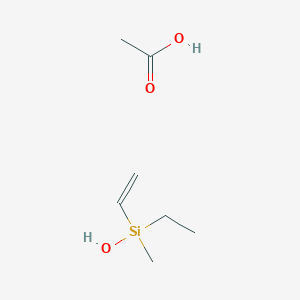
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
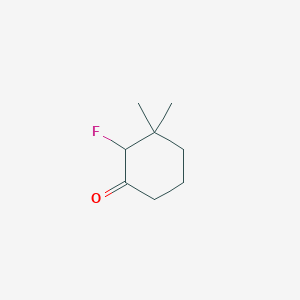

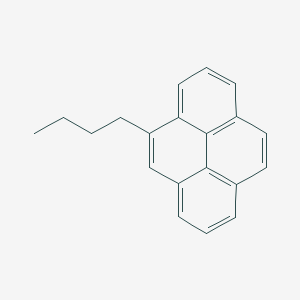
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14319291.png)
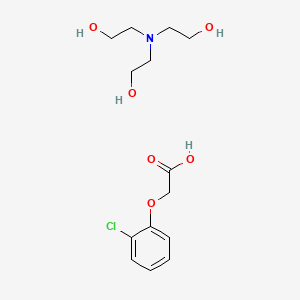
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
